molecular formula C24H16FNO4 B2837366 5-benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 904432-93-5

5-benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2837366
CAS No.: 904432-93-5
M. Wt: 401.393
InChI Key: YSOAPQQUEUFAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with a benzylamine in the presence of a base.

    Introduction of the Dioxolo Group: The dioxolo group is introduced via a cyclization reaction involving a suitable diol and an acid catalyst.

    Fluorobenzoylation: The final step involves the acylation of the quinoline derivative with 4-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.

    Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic and heterocyclic structure.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a wide range of biological activities.

    Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.

    Fluoroquinolones: A class of antibiotics with a fluorine atom and a quinoline core.

Uniqueness

5-Benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is unique due to the presence of both a benzyl group and a fluorobenzoyl group, which can significantly influence its chemical reactivity and biological activity. The dioxolo ring adds further complexity and potential for diverse interactions.

This compound’s distinct structure and properties make it a valuable subject for ongoing research in various scientific fields.

Properties

IUPAC Name

5-benzyl-7-(4-fluorobenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FNO4/c25-17-8-6-16(7-9-17)23(27)19-13-26(12-15-4-2-1-3-5-15)20-11-22-21(29-14-30-22)10-18(20)24(19)28/h1-11,13H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOAPQQUEUFAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC4=CC=CC=C4)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.